
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of nonyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include:
Reagents: Nonyl mercaptan, thiosemicarbazide
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and heat transfer
Purification steps: Including crystallization, filtration, and drying to obtain the pure compound
Quality control: Analytical techniques such as HPLC and NMR to ensure the purity and consistency of the product
Analyse Chemischer Reaktionen
Types of Reactions
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Various alkyl or aryl-substituted thiadiazole derivatives
Wissenschaftliche Forschungsanwendungen
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and lubricants.
Wirkmechanismus
The mechanism of action of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Disrupt cell membranes: By integrating into the lipid bilayer and altering membrane fluidity.
Induce apoptosis: By activating specific signaling pathways that lead to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Octylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(Decylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(Phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific nonyl group, which imparts distinct physicochemical properties such as solubility and hydrophobicity
Eigenschaften
CAS-Nummer |
92506-21-3 |
|---|---|
Molekularformel |
C11H20N2S3 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
5-nonylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H20N2S3/c1-2-3-4-5-6-7-8-9-15-11-13-12-10(14)16-11/h2-9H2,1H3,(H,12,14) |
InChI-Schlüssel |
DWPVQXYEZCAEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSC1=NNC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


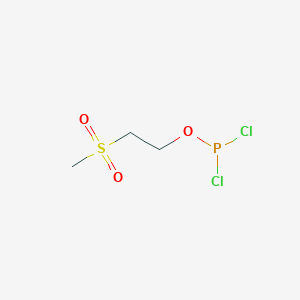
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
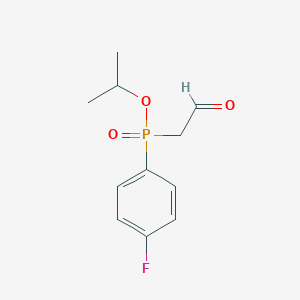
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
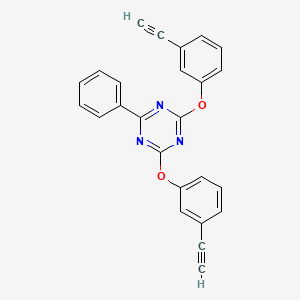
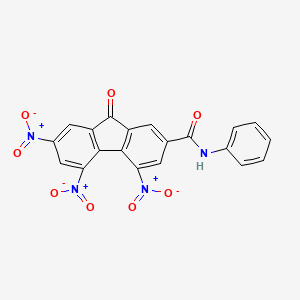
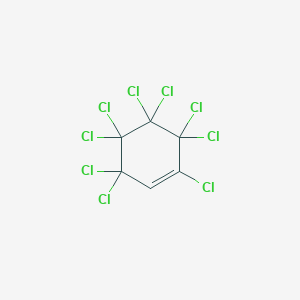
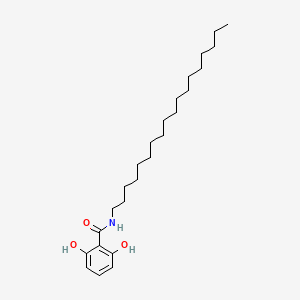
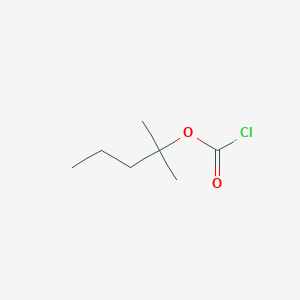
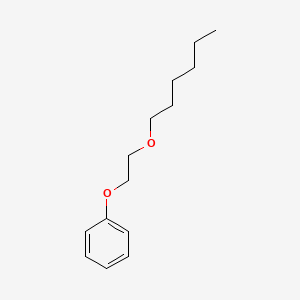
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
